SGC 0946 -

SGC 0946

Catalog Number: EVT-1533941
CAS Number:
Molecular Formula: C28H40BrN7O4
Molecular Weight: 618.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Highly potent DOT1L methyltransferase inhibitor (Kd = 0.06 nM, IC50 = 0.3 nM in a radioactive assay); blocks H3K79 methylation in A431 cells and MCF10A cells. Inactive at 12 histone methyltransferases and DNMT1. Selectively kills cells transformed with the MLL-AF9 fusion oncogene in an in vitro model of leukemia; lowers levels of MLL target genes HOXA9 and Meis1.
Synthesis Analysis

The synthesis of SGC 0946 involves several key steps that incorporate specific reagents and conditions to achieve the desired compound. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with the preparation of a brominated pyrrolo[2,3-d]pyrimidine derivative, which serves as a critical building block.
  2. Reactions: The brominated precursor undergoes a series of coupling reactions with various amines and ureas to form the final compound. This includes the use of coupling agents to facilitate the formation of amide bonds.
  3. Purification: The product is purified using chromatography techniques to ensure high purity levels (≥99%) before characterization and biological testing.

The detailed technical aspects of the synthesis are crucial for reproducibility in laboratory settings and are often documented in research publications associated with the compound's development .

Molecular Structure Analysis

SGC 0946 has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is C28H40BrN7O4C_{28}H_{40}BrN_{7}O_{4}, with a molecular weight of approximately 618.57 g/mol.

Structural Features:

  • Core Structure: The compound features a pyrrolo[2,3-d]pyrimidine core, which is essential for its interaction with DOT1L.
  • Chirality: SGC 0946 contains multiple chiral centers, which contribute to its specificity and potency as an inhibitor.
  • Functional Groups: It includes hydroxyl groups, amine functionalities, and a bromine atom that enhance its binding affinity to the target enzyme.

The InChI key for SGC 0946 is IQCKJUKAQJINMK-HUBRGWSESA-N, which provides a unique identifier for its structure in chemical databases .

Chemical Reactions Analysis

SGC 0946 primarily acts through competitive inhibition of DOT1L, preventing it from methylating histone H3 at lysine 79. This inhibition leads to significant alterations in gene expression patterns, particularly in cells harboring MLL translocations.

Key Reactions:

  • Inhibition Mechanism: SGC 0946 binds to the active site of DOT1L, effectively blocking substrate access and subsequent methylation reactions.
  • Selectivity: The compound exhibits over 100-fold selectivity against other histone methyltransferases, making it a valuable tool for studying DOT1L's role in epigenetic regulation .

Experimental data demonstrate that SGC 0946 significantly reduces levels of dimethylated H3K79 in various cell lines, including A431 and MCF10A cells, with IC50 values ranging from 2.65 nM to 8.8 nM depending on the cellular context .

Mechanism of Action

The mechanism by which SGC 0946 exerts its effects involves several steps:

  1. Binding to DOT1L: The compound binds competitively at the active site of DOT1L.
  2. Inhibition of Methylation: By occupying this site, SGC 0946 prevents the transfer of methyl groups from S-adenosylmethionine to histone H3.
  3. Altered Gene Expression: This inhibition leads to decreased levels of H3K79 methylation, which is associated with reduced transcriptional activity of genes involved in cell proliferation and survival.

Research indicates that treatment with SGC 0946 can selectively induce apoptosis in cancer cells harboring MLL translocations by downregulating oncogenic pathways linked to MLL target genes such as HOXA9 and Meis1 .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Highly soluble in DMSO (>31 mg/ml) and ethanol.

Chemical Properties:

  • Stability: Stable under recommended storage conditions (−20°C).
  • Purity: ≥99% as determined by high-performance liquid chromatography.

These properties are critical for laboratory applications where precise dosing and handling are required .

Applications

SGC 0946 has significant applications in scientific research, particularly in the fields of cancer biology and epigenetics:

  • Cancer Research: It serves as a tool for studying MLL-rearranged leukemias by providing insights into how DOT1L inhibition affects tumor cell viability and gene expression.
  • Epigenetic Studies: Researchers utilize SGC 0946 to explore the role of histone methylation in gene regulation and chromatin dynamics.
  • Drug Development: As part of ongoing investigations into targeted therapies for cancers associated with aberrant DOT1L activity, SGC 0946 may serve as a lead compound for further drug development efforts .
Introduction to SGC 0946

SGC 0946 is a potent and selective chemical probe targeting disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase exclusively responsible for methylating histone H3 at lysine 79 (H3K79). This adenosine analog competitively inhibits S-adenosylmethionine (SAM) binding to DOT1L, disrupting methylation dynamics critical for gene expression regulation. Developed through collaborative efforts by the Structural Genomics Consortium (SGC), it exemplifies a chemically optimized tool compound designed for rigorous mechanistic investigation of epigenetic pathways. With sub-nanomolar inhibitory activity (IC₅₀ = 0.3 nM) and >100-fold selectivity over related methyltransferases, SGC 0946 enables precise dissection of DOT1L-dependent processes in chromatin remodeling, transcriptional elongation, and disease pathogenesis [1] [6]. Its designation as a "chemical probe" reflects validation against orthogonal assays, comprehensive selectivity profiling, and availability of a matched inactive control (SGC 0649) for target-specific effect confirmation [9].

Table 1: Key Chemical Identifiers of SGC 0946

PropertyValue
IUPAC Name1-(3-((((2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea
Molecular FormulaC₂₈H₄₀BrN₇O₄
Molecular Weight618.57 g/mol
CAS Number1561178-17-3
Storage Conditions-20°C (stable as solid in the dark)
SolubilityDMSO (100 mg/mL), ethanol (100 mg/mL), insoluble in water

Discovery and Development of SGC 0946 as a Chemical Probe

SGC 0946 emerged from systematic structure-activity relationship (SAR) optimization of early DOT1L inhibitors like EPZ004777. Key structural innovations included:

  • Brominated Pyrrolopyrimidine Scaffold: Enhances SAM-binding pocket affinity by forming hydrogen bonds with catalytic site residues Asp161, Glu186, and Ser140 [1].
  • Urea Linker and 4-tert-Butylphenyl Group: Engages hydrophobic subpockets adjacent to the SAM site, improving cellular permeability and target residence time [3] [7].
  • Chiral Ribose Conformation: The (2R,3S,4R,5R) stereochemistry optimizes interactions with DOT1L’s activation loop, stabilizing a catalytically dead enzyme conformation [1].

Cocrystal structures (PDB: 4ER6) revealed that SGC 0946 induces a conformational shift in DOT1L’s activation loop, sterically blocking SAM cofactor binding. This remodeling expands the substrate-binding channel while occluding catalytic residues, rendering the enzyme inactive [1] [9]. Rigorous selectivity screening confirmed no significant inhibition (>1,000-fold selectivity) against 12 histone methyltransferases (HMTs), DNA methyltransferase 1 (DNMT1), or 29 receptors in the Ricerca panel [6] [9].

Role in Epigenetic Research: Targeting DOT1L Methyltransferase

DOT1L is the sole H3K79 methyltransferase in humans, lacking the canonical SET domain typical of lysine methyltransferases. Its methylation activity—ranging from mono- to trimethylation—regulates transcriptional activation, DNA damage repair, and cell cycle progression:

  • Transcriptional Elongation: H3K79me2/3 marks correlate with RNA polymerase II occupancy, facilitating productive elongation of genes involved in development and oncogenesis [1] [4].
  • MLL Fusion Oncogenesis: In mixed-lineage leukemia (MLL) rearrangements, DOT1L is aberrantly recruited to HOXA9 and MEIS1 loci by fusion proteins (e.g., MLL-AF9), driving leukemogenesis via hypermethylation [1] [6].

SGC 0946 suppresses DOT1L activity with sub-nanomolar efficacy:

  • Biochemical Inhibition: IC₅₀ = 0.3 nM (radioactive enzyme assay) and Kd = 0.06 nM (surface plasmon resonance) [6] [7].
  • Cellular Target Engagement: Reduces H3K79me2 in A431 cells (IC₅₀ = 2.6 nM) and MCF10A cells (IC₅₀ = 8.8 nM) after 4–7 days of treatment [1] [9].

Table 2: Cellular Activity of SGC 0946 Across Model Systems

Cell Line/ModelAssayPotency (IC₅₀/EC₅₀)Key Outcome
A431 (epidermal)H3K79me2 reduction (4-day treatment)2.6 nMDose-dependent loss of H3K79me2
MCF10A (mammary)H3K79me2 reduction8.8 nMSelective DOT1L inhibition without cytotoxicity
Molm13 (MLL-AF9 leukemia)Cell viability1 μM (4-day treatment)Selective apoptosis in MLL-rearranged cells
FRDA reporter cellsFrataxin expression6.8 μMModerate frataxin upregulation

Significance in Histone Methylation and Chromatin Remodeling

SGC 0946 has elucidated DOT1L’s multifaceted roles in chromatin architecture and disease:

  • MLL-Rearranged Leukemia: Selectively kills MLL-AF9-transformed cells by suppressing HOXA9 and MEIS1 expression—downstream targets dependent on H3K79me2. This validates DOT1L as a therapeutic target in leukemia [1] [6].
  • Immunomodulation: In graft-versus-host disease (GVHD) models, SGC 0946-treated T-cells exhibit elevated TCR activation thresholds. This suppresses low-avidity alloreactive responses while preserving antitumor immunity via DUSP6/miR-181a modulation [4].
  • Chromatin Compaction: H3K79me loss correlates with chromatin decondensation at oncogenic loci, impairing recruitment of transcriptional co-activators like p300/CBP [1] [10].
  • Cross-Disease Applications: In Friedreich’s ataxia, SGC 0946 partially reactivates frataxin expression by perturbing heterochromatic silencing at expanded GAA repeats, though with lower efficacy (EC₅₀ = 6.8 μM) than SUV4-20 inhibitors [8].

Table 3: Research Applications of SGC 0946 in Disease Models

Disease ContextModelKey Findings
MLL-rearranged leukemiaMolm13 cells, murine xenograftsSelective cytotoxicity; HOXA9/Meis1 downregulation; tumor regression
Graft-versus-host diseaseHuman T-cells in NSG miceReduced alloreactivity via DUSP6 upregulation; retained antitumor function
Friedreich’s ataxiaFXN-GAA-Luc reporter cellsFrataxin elevation (1.5–2-fold) via H3K79me loss
Ovarian cancerOrthotopic xenograftsSuppression of tumor progression

Properties

Product Name

SGC 0946

Molecular Formula

C28H40BrN7O4

Molecular Weight

618.57

Synonyms

1-[3-[[[(2R,3S,4R,5R)-5-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl](isopropyl)amino]propyl]-3-[4-(2,2-dimethylethyl)phenyl]urea

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